1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride
Overview
Description
1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride is a chemical compound with the molecular formula C8H18Cl3N2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride typically involves the alkylation of piperazine derivatives. One common method starts with the reaction of 1-(2-chloroethyl)piperazine with isopropyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield secondary amines.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or secondary amines.
Oxidation Products: N-oxides are common products of oxidation reactions.
Reduction Products: Secondary amines are typically formed from reduction reactions.
Scientific Research Applications
1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the effects of piperazine derivatives on biological systems, including their potential as antiparasitic or antimicrobial agents.
Industrial Applications: It is used in the production of polymers and other materials where piperazine derivatives are required.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride involves its interaction with biological targets, primarily through its chloroethyl group. This group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect their function. The compound may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)piperazine: A simpler derivative lacking the isopropyl group, used in similar applications but with different reactivity and potency.
1-(3-Chlorophenyl)piperazine: Another piperazine derivative with distinct pharmacological properties, often used in psychiatric medications.
1-(2-Chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one: A compound with a different heterocyclic structure, used in the synthesis of various bioactive molecules.
Uniqueness
1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chloroethyl)-4-propan-2-ylpiperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClN2.2ClH/c1-9(2)12-7-5-11(4-3-10)6-8-12;;/h9H,3-8H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUNKVFMLSDHMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCCl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373927 | |
Record name | 1-(2-Chloroethyl)-4-(propan-2-yl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314725-91-2 | |
Record name | 1-(2-Chloroethyl)-4-(propan-2-yl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 314725-91-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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